molecular formula C5H10N2O2 B145891 4-(1-Hydroxyethyl)pyrazolidin-3-one CAS No. 132946-37-3

4-(1-Hydroxyethyl)pyrazolidin-3-one

Cat. No. B145891
M. Wt: 130.15 g/mol
InChI Key: HTBRWEINIHIPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxyethyl)pyrazolidin-3-one, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a white crystalline powder that is soluble in water and has a pH range of 6.8-8.2. HEPES is widely used in cell culture, protein purification, and enzyme assays due to its ability to maintain a stable pH and resist changes in temperature.

Mechanism Of Action

4-(1-Hydroxyethyl)pyrazolidin-3-one acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. When the pH of a solution containing 4-(1-Hydroxyethyl)pyrazolidin-3-one is too acidic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will accept protons to increase the pH. Conversely, when the pH is too basic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will donate protons to decrease the pH.

Biochemical And Physiological Effects

4-(1-Hydroxyethyl)pyrazolidin-3-one has no known biochemical or physiological effects on cells or organisms. It is a neutral molecule that does not interact with cellular processes or metabolic pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(1-Hydroxyethyl)pyrazolidin-3-one as a buffer is its ability to maintain a stable pH over a wide range of temperatures. It is also non-toxic and does not interfere with biological processes. However, 4-(1-Hydroxyethyl)pyrazolidin-3-one is relatively expensive compared to other buffers and may not be suitable for large-scale experiments. It also has a limited pH range of 6.8-8.2, which may not be suitable for all experiments.

Future Directions

Research on 4-(1-Hydroxyethyl)pyrazolidin-3-one is ongoing, with new applications and modifications being developed. One future direction is the development of 4-(1-Hydroxyethyl)pyrazolidin-3-one-based fluorescent probes for imaging cellular processes. Another direction is the modification of 4-(1-Hydroxyethyl)pyrazolidin-3-one to improve its properties, such as increasing its pH range or reducing its cost. 4-(1-Hydroxyethyl)pyrazolidin-3-one may also be used in the development of new drugs or therapies, although further research is needed in this area.

Scientific Research Applications

4-(1-Hydroxyethyl)pyrazolidin-3-one is commonly used as a buffer in biological and biochemical research. It is used to maintain a stable pH in cell culture media, protein purification, and enzyme assays. 4-(1-Hydroxyethyl)pyrazolidin-3-one is also used in electrophoresis, DNA sequencing, and in vitro fertilization. Its ability to resist changes in temperature and maintain a stable pH makes it a valuable tool in scientific research.

properties

CAS RN

132946-37-3

Product Name

4-(1-Hydroxyethyl)pyrazolidin-3-one

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

4-(1-hydroxyethyl)pyrazolidin-3-one

InChI

InChI=1S/C5H10N2O2/c1-3(8)4-2-6-7-5(4)9/h3-4,6,8H,2H2,1H3,(H,7,9)

InChI Key

HTBRWEINIHIPEC-UHFFFAOYSA-N

SMILES

CC(C1CNNC1=O)O

Canonical SMILES

CC(C1CNNC1=O)O

synonyms

3-Pyrazolidinone,4-(1-hydroxyethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To hydrazine hydrate (38.6 g) was added dropwise a solution of ethyl 2-(1-hydroxyethyl)acrylate (106 g) in ethanol (20 ml) at 0° C. After the addition, the reaction mixture was allowed to warm to room temperature and stirred for 4 hours at the same temperature. The resulting reaction mixture was chromatographed on silica gel (2.2 l) eluting in turn with chloroform and a mixture of chloroform and methanol (8:1→2:1→1:1, V/V) to give 4-(1-hydroxyethyl)-3-pyrazolidinone (68 g).
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
ethyl 2-(1-hydroxyethyl)acrylate
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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